molecular formula C5H10ClNO4 B12287946 2-Amino-2-methylbutanedioic acid;hydrochloride

2-Amino-2-methylbutanedioic acid;hydrochloride

Cat. No.: B12287946
M. Wt: 183.59 g/mol
InChI Key: HZBBMHAVUNSUND-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-methylbutanedioic acid;hydrochloride can be achieved through various methods. One common approach involves the stereoselective alkylation of chiral dihydrooxazinones. This method ensures the production of the desired enantiomer with high purity .

Industrial Production Methods

Industrial production of this compound typically involves the use of L-aspartic acid as a starting material. The process includes the protection of the amino group, followed by methylation and subsequent deprotection to yield the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-methylbutanedioic acid;hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various alkylating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 2-Amino-2-methylbutanedioic acid;hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. Its effects are mediated through its interaction with amino acid receptors and enzymes involved in amino acid metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-methylbutanedioic acid;hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride group, which enhances its solubility and stability. This makes it particularly useful in research applications where high purity and specific enantiomeric forms are required .

Properties

Molecular Formula

C5H10ClNO4

Molecular Weight

183.59 g/mol

IUPAC Name

2-amino-2-methylbutanedioic acid;hydrochloride

InChI

InChI=1S/C5H9NO4.ClH/c1-5(6,4(9)10)2-3(7)8;/h2,6H2,1H3,(H,7,8)(H,9,10);1H

InChI Key

HZBBMHAVUNSUND-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)(C(=O)O)N.Cl

Origin of Product

United States

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